molecular formula C9H9NO4 B14792339 4-(2-Hydroxyacetamido)benzoic acid

4-(2-Hydroxyacetamido)benzoic acid

Cat. No.: B14792339
M. Wt: 195.17 g/mol
InChI Key: PBDXOCMRVMIDFS-UHFFFAOYSA-N
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Description

4-(2-Hydroxyacetamido)benzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, characterized by the presence of a hydroxyacetamido group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyacetamido)benzoic acid typically involves the acylation of 4-aminobenzoic acid with glycolic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the hydroxyacetamido group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, with careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyacetamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can inhibit certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(2-Hydroxyacetamido)benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

4-[(2-hydroxyacetyl)amino]benzoic acid

InChI

InChI=1S/C9H9NO4/c11-5-8(12)10-7-3-1-6(2-4-7)9(13)14/h1-4,11H,5H2,(H,10,12)(H,13,14)

InChI Key

PBDXOCMRVMIDFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CO

Origin of Product

United States

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